1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a phenylethanone group
Preparation Methods
The synthesis of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrimidine ring: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Substitution reactions: Introduction of the piperazine moiety and the phenylethanone group through nucleophilic substitution reactions.
Industrial production methods: Large-scale synthesis may involve optimized reaction conditions, such as microwave irradiation to enhance reaction rates and yields.
Chemical Reactions Analysis
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions and reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols
Scientific Research Applications
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of pyrimidine-based compounds with biological targets, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure may be explored for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to specific sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE can be compared with other similar compounds, such as:
2-aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Piperazine-based compounds: Compounds with piperazine moieties are known for their pharmacological properties and can be used as reference points for comparison.
Phenylethanone derivatives: These compounds are often explored for their potential in medicinal chemistry and materials science.
The uniqueness of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENYLETHAN-1-ONE lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
Molecular Formula |
C24H27N5O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H27N5O/c1-18-8-10-21(11-9-18)26-22-16-19(2)25-24(27-22)29-14-12-28(13-15-29)23(30)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,25,26,27) |
InChI Key |
KROMLNZQJGEMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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